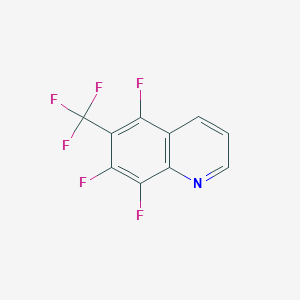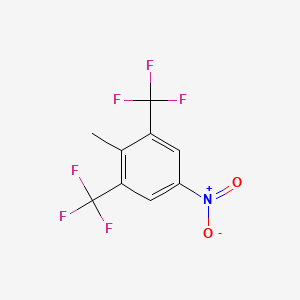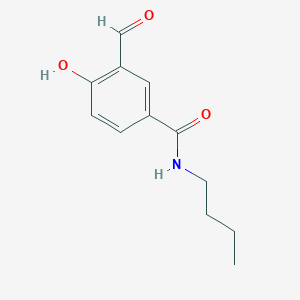
N-Butyl-3-formyl-4-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-3-formyl-4-hydroxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group attached to the nitrogen atom, a formyl group at the third position, and a hydroxyl group at the fourth position of the benzamide ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-3-formyl-4-hydroxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-formyl-4-hydroxybenzoic acid with butylamine under appropriate reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: N-Butyl-3-formyl-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alcohols or alkyl halides, acidic or basic catalysts.
Major Products:
Oxidation: N-Butyl-3-carboxy-4-hydroxybenzamide.
Reduction: N-Butyl-3-hydroxymethyl-4-hydroxybenzamide.
Substitution: Various esters or ethers depending on the substituent introduced.
科学的研究の応用
N-Butyl-3-formyl-4-hydroxybenzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: this compound may be investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.
Industry: The compound may find applications in the production of specialty chemicals, polymers, or materials with specific properties.
作用機序
The mechanism of action of N-Butyl-3-formyl-4-hydroxybenzamide depends on its specific application. In biological systems, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The butyl group may contribute to the compound’s hydrophobicity, affecting its solubility and distribution within biological systems.
類似化合物との比較
N-Butyl-4-hydroxybenzamide: Lacks the formyl group, which may affect its reactivity and biological activity.
N-Butyl-3-formylbenzamide: Lacks the hydroxyl group, which may influence its solubility and interactions with biological targets.
N-Butyl-3-hydroxybenzamide:
Uniqueness: N-Butyl-3-formyl-4-hydroxybenzamide is unique due to the presence of both formyl and hydroxyl groups on the benzamide ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.
特性
CAS番号 |
404354-45-6 |
|---|---|
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC名 |
N-butyl-3-formyl-4-hydroxybenzamide |
InChI |
InChI=1S/C12H15NO3/c1-2-3-6-13-12(16)9-4-5-11(15)10(7-9)8-14/h4-5,7-8,15H,2-3,6H2,1H3,(H,13,16) |
InChIキー |
XIJBDVPXSGERCB-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14244584.png)
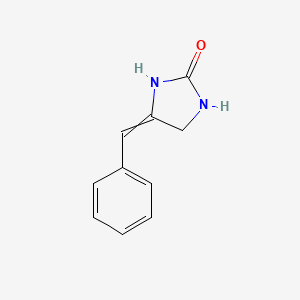
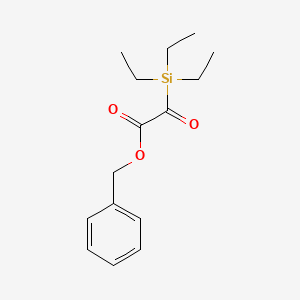
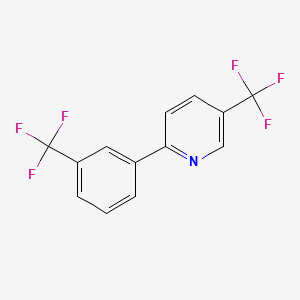
![Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]-](/img/structure/B14244612.png)
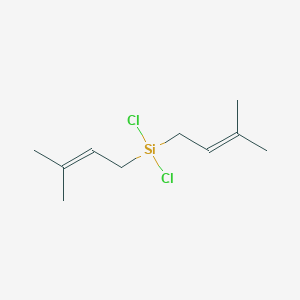
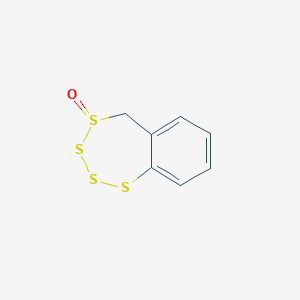
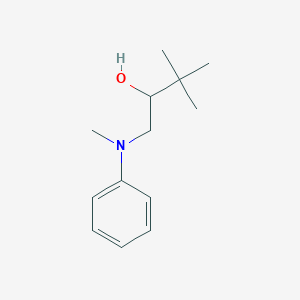
![1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14244636.png)
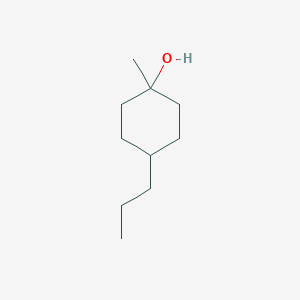
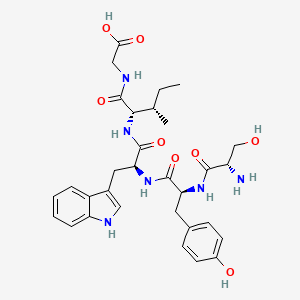
![acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol](/img/structure/B14244649.png)
